molecular formula C20H21N3O2S B4553404 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-benzylpiperazin-1-yl)ethanone

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-benzylpiperazin-1-yl)ethanone

Cat. No.: B4553404
M. Wt: 367.5 g/mol
InChI Key: HXINZUAIZUKVFP-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-benzylpiperazin-1-yl)ethanone is a synthetic organic compound that features a benzoxazole ring, a piperazine ring, and a sulfanyl group. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-benzylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Sulfanyl Group: This step involves the nucleophilic substitution of a halogenated benzoxazole with a thiol compound.

    Attachment of the Piperazine Ring: The final step may involve the reaction of the sulfanyl-substituted benzoxazole with a benzylpiperazine derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The benzoxazole and piperazine rings can undergo various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-benzylpiperazin-1-yl)ethanone may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzoxazol-2-ylthio)-1-(4-methylpiperazin-1-yl)ethanone
  • 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone

Uniqueness

The uniqueness of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-benzylpiperazin-1-yl)ethanone lies in its specific combination of functional groups and ring systems, which may confer unique biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-benzylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c24-19(15-26-20-21-17-8-4-5-9-18(17)25-20)23-12-10-22(11-13-23)14-16-6-2-1-3-7-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXINZUAIZUKVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-benzylpiperazin-1-yl)ethanone
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2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-benzylpiperazin-1-yl)ethanone
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2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-benzylpiperazin-1-yl)ethanone
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2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-benzylpiperazin-1-yl)ethanone
Reactant of Route 5
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-benzylpiperazin-1-yl)ethanone
Reactant of Route 6
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-benzylpiperazin-1-yl)ethanone

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